molecular formula C15H21N4O9P B10776569 2'-O-[1-Ethyl-1H-imidazol)] thymidine-5'-monophosphate

2'-O-[1-Ethyl-1H-imidazol)] thymidine-5'-monophosphate

Cat. No.: B10776569
M. Wt: 432.32 g/mol
InChI Key: WIDKIMZIZVKQGR-HKUMRIAESA-N
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Description

2’-O-[1-ETHYL-1H-IMIDAZOL)] THYMIDINE-5’-MONOPHOSPHATE is a compound belonging to the class of organic compounds known as pyrimidine ribonucleoside monophosphates. These compounds are characterized by a monophosphate group linked to the ribose moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-[1-ETHYL-1H-IMIDAZOL)] THYMIDINE-5’-MONOPHOSPHATE involves the incorporation of an imidazole ring into the thymidine monophosphate structure. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its experimental status. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2’-O-[1-ETHYL-1H-IMIDAZOL)] THYMIDINE-5’-MONOPHOSPHATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can yield a variety of substituted imidazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2’-O-[1-ETHYL-1H-IMIDAZOL)] THYMIDINE-5’-MONOPHOSPHATE involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-O-[1-ETHYL-1H-IMIDAZOL)] THYMIDINE-5’-MONOPHOSPHATE is unique due to the presence of both the imidazole ring and the thymidine monophosphate structure. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H21N4O9P

Molecular Weight

432.32 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3-hydroxy-4-(2-imidazol-1-ylethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C15H21N4O9P/c1-9-6-19(15(22)17-13(9)21)14-12(26-5-4-18-3-2-16-8-18)11(20)10(28-14)7-27-29(23,24)25/h2-3,6,8,10-12,14,20H,4-5,7H2,1H3,(H,17,21,22)(H2,23,24,25)/t10-,11-,12-,14-/m1/s1

InChI Key

WIDKIMZIZVKQGR-HKUMRIAESA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)OCCN3C=CN=C3

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)OCCN3C=CN=C3

Origin of Product

United States

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